molecular formula C15H15N5OS B3010343 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034395-56-5

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B3010343
CAS No.: 2034395-56-5
M. Wt: 313.38
InChI Key: LCZPYAUQQDHRIU-UHFFFAOYSA-N
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Description

This compound features a pyrazine core substituted with a 1-methylpyrazole moiety at the 3-position and a methylene-linked 2-(thiophen-3-yl)acetamide group. Its structural complexity arises from the integration of heterocyclic systems (pyrazine, pyrazole, and thiophene), which are frequently explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties. The thiophene ring contributes to lipophilicity and π-π stacking interactions, while the pyrazine-pyrazole system may enhance binding to kinase domains or other enzymatic targets .

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-20-9-12(7-19-20)15-13(16-3-4-17-15)8-18-14(21)6-11-2-5-22-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZPYAUQQDHRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanism of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4OSC_{15}H_{16}N_{4}OS. It possesses a molecular weight of approximately 300.38 g/mol. The compound features a pyrazole ring and a thiophene moiety, which are known for their biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant antiproliferative activity against various cancer cell lines. In particular, derivatives that inhibit tubulin polymerization have shown promising results:

CompoundCell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

These compounds induce apoptosis and arrest the cell cycle in the G2/M phase, suggesting that this compound may exhibit similar mechanisms of action .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with tubulin and inhibit its polymerization. This is consistent with findings from other pyrazole derivatives that act as tubulin inhibitors, leading to disrupted mitotic processes and subsequent cancer cell death .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and thiophene rings followed by coupling reactions. The synthetic pathway is crucial for obtaining compounds with high purity and yield, which are essential for biological testing.

Case Studies

In a recent study focusing on similar compounds, researchers synthesized a series of pyrazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant antimicrobial properties . Although this study did not directly involve this compound, it provides insight into the potential therapeutic applications of pyrazole-containing compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Molecular Weight (g/mol) LogP (Predicted) Biological Activity Reference
Target Compound Pyrazine-Pyrazole-Thiophene 1-Methylpyrazole, thiophen-3-yl acetamide ~370 (estimated) ~2.5 Hypothesized kinase inhibition
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide () Pyrazine-Thiophene Cyclobutylamino, chloro, carbamimidoylbenzyl ~500 (estimated) ~3.0 Undisclosed (structural similarity to kinase inhibitors)
2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide () Thieno-pyrimidine-Pyrazole Trifluoromethylphenyl, thieno-pyrimidine ~540 (reported) ~3.8 Tropomyosin receptor kinase inhibition
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide () Pyrazole-Thiophene Acrylamide Phenyl, cyanoacrylamide ~350 (reported) ~2.2 Anticancer (chemotherapy agent)
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide () Quinazolinone-Thiophene 3-Fluorophenethyl, dioxoquinazolinone ~370 (estimated) ~2.0 Acetylcholinesterase inhibition

Key Observations

Core Heterocycles: The target compound’s pyrazine core distinguishes it from thieno-pyrimidine () and quinazolinone () analogs. Pyrazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases, whereas thieno-pyrimidine systems enhance planar stacking . Pyrazole substitutions (e.g., 1-methyl group in the target compound vs. phenyl in ) influence steric bulk and metabolic stability. Methyl groups typically reduce oxidative metabolism compared to aromatic substituents .

Substituent Effects: The thiophen-3-yl acetamide group in the target compound contrasts with trifluoromethylphenyl () or fluorophenethyl () moieties. Thiophene’s sulfur atom may improve membrane permeability but could increase CYP450-mediated metabolism .

Pharmacological Implications :

  • Tropomyosin receptor kinase inhibitors () and acetylcholinesterase inhibitors () highlight the versatility of acetamide derivatives in targeting diverse pathways. The target compound’s hybrid pyrazine-thiophene structure may offer dual inhibitory effects, though empirical validation is needed.

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